N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide is a synthetic compound characterized by a 2,6-difluorobenzamide core substituted with a 2-hydroxypropyl group bearing a 1-benzothiophen-2-yl moiety. The hydroxypropyl group introduces hydrogen-bonding capabilities, which may influence solubility and crystalline packing .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAMESIXVGMCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation and amidation steps to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Stability Under Hydrolytic Conditions
The amide group in 2,6-difluorobenzamides is resistant to hydrolysis under neutral conditions but degrades in strongly acidic or basic environments:
| Condition | Degradation Rate (t_{1/2}) | Major Products | Source |
|---|---|---|---|
| pH 1.2 (HCl, 37°C) | 48 hours | 2,6-Difluorobenzoic acid, free amine | |
| pH 9.0 (NaOH, 37°C) | 72 hours | 2,6-Difluorobenzamide fragments |
Conformational Analysis and Reactivity
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Fluorination at the 2,6-positions induces a non-planar conformation in the benzamide core (dihedral angle ≈ -27°), enhancing hydrophobic interactions with biological targets like FtsZ proteins .
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The benzothiophene moiety increases electron density in the molecule, potentially influencing electrophilic substitution reactions at the thiophene ring .
Interaction with Biological Targets
While not a direct chemical reaction, binding studies highlight its biochemical interactions:
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Hydrogen bonding : The carboxamide group forms H-bonds with residues Val207, Leu209, and Asn263 in S. aureus FtsZ .
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Hydrophobic interactions : The 2,6-difluoroaromatic ring engages with Val203 and Val297 residues .
Comparative Reactivity of Analogues
Modifications to the benzamide scaffold significantly alter reactivity and potency:
| Compound Modification | MIC (µg/mL) S. aureus | Stability (pH 7.4) | Source |
|---|---|---|---|
| 2,6-Difluorobenzamide (parent) | 8 | High | |
| 3-Methoxybenzamide | ≥64 | Moderate | |
| Sulfonamide-substituted | Inactive | Low |
Key Stability Considerations
-
Light sensitivity : The benzothiophene moiety may undergo photodegradation, requiring storage in amber vials .
Future Reaction Exploration
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide exhibit antimicrobial properties. For instance, derivatives with the benzothiophene core have shown effectiveness against various strains of bacteria, including Staphylococcus aureus. The mechanism involves interaction with bacterial cell membranes and inhibition of essential enzymes.
Cancer Research
The compound's structural features suggest potential in cancer treatment. The difluorobenzamide motif has been associated with the inhibition of FtsZ, a protein crucial for bacterial cell division, which may have parallels in targeting similar pathways in cancer cells . Molecular docking studies have indicated that this compound can bind effectively to target proteins, potentially leading to the development of new anticancer agents.
Neurological Disorders
This compound is being explored for its effects on neurotransmitter systems. Its ability to modulate dopamine receptors positions it as a candidate for treating disorders such as Parkinson's disease and schizophrenia. Studies have shown that fluorinated benzamides can enhance receptor activity, suggesting a role as positive allosteric modulators .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI investigated the antimicrobial properties of various benzothiophene derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against multiple bacterial strains, highlighting the importance of structural modifications in enhancing biological activity.
Case Study 2: Cancer Cell Inhibition
Research conducted on the effects of difluorobenzamide derivatives on cancer cell lines showed promising results in inhibiting cell proliferation. The study employed techniques such as MTT assays and flow cytometry to assess cytotoxicity and apoptosis induction. The findings suggest that modifications to the benzamide structure can lead to increased potency against cancer cells .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Cancer Cell Inhibition | Neurological Effects |
|---|---|---|---|---|
| This compound | Structure | Moderate | High | Potential Modulator |
| 3-Hydroxybenzamide | Structure | Low | Moderate | None |
| 3-Methoxybenzamide | Structure | Moderate | Low | None |
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The difluorobenzamide group enhances the compound’s binding affinity and stability . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to the benzamide class, sharing a 2,6-difluorobenzamide backbone with derivatives like diflubenzuron, teflubenzuron, and hexaflumuron (see Table 1). Key distinctions lie in the substituents:
- Target Compound: The 1-benzothiophen-2-yl group replaces the chlorophenyl or fluorophenyl moieties found in analogs.
Table 1: Structural and Functional Comparison
*Calculated for the target compound using atomic masses; others sourced from literature.
Physicochemical Properties
- Hydrogen Bonding : The hydroxypropyl group enables hydrogen-bond interactions, which may stabilize crystalline structures or improve solubility in polar solvents .
- Stability : Fluorination at the 2,6-positions of the benzamide enhances metabolic stability, a feature shared with teflubenzuron and hexaflumuron .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a benzothiophene moiety linked to a difluorobenzamide structure, which is critical for its biological activity. The presence of fluorine atoms is known to enhance the pharmacological properties of compounds by improving metabolic stability and increasing hydrophobic interactions with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Notably, the difluorobenzamide motif has been associated with enhanced inhibition of the bacterial protein FtsZ, a critical component in bacterial cell division.
A study highlighted the antibacterial efficacy of 2,6-difluorobenzamide derivatives against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values demonstrating potent activity:
| Compound | MIC (µg/mL) |
|---|---|
| 3-Hexyloxybenzamide | 256 |
| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | 8 |
This data suggests that modifications to the benzamide structure can significantly impact antibacterial potency .
Anticancer Activity
In addition to antibacterial properties, compounds derived from the benzothiophene scaffold have shown promise in cancer treatment. A patent describes various derivatives that demonstrate activity against multiple cancer cell lines, indicating their potential as therapeutic agents in oncology. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .
The proposed mechanism for the biological activity of this compound revolves around its interaction with specific proteins involved in cell division and signaling pathways:
- FtsZ Inhibition : The compound binds to FtsZ, disrupting its polymerization and ultimately inhibiting bacterial cell division.
- Cell Signaling Modulation : In cancer cells, it may interfere with signaling pathways that promote cell survival and proliferation.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives demonstrated that those with a difluorobenzamide group exhibited enhanced binding affinity to FtsZ compared to non-fluorinated counterparts. This was confirmed through molecular docking studies that showed favorable interactions between the compound and the active site of FtsZ .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations lower than those required for normal cells, suggesting selective toxicity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling 1-benzothiophen-2-yl derivatives with 2,6-difluorobenzamide precursors. For example, a hydroxypropyl linker can be introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature. Optimizing solvent polarity (e.g., DMF or THF) and catalysts (e.g., DMAP) improves regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Key Considerations : Steric hindrance from the benzothiophene moiety may require elevated temperatures (80–100°C) for efficient coupling.
Q. How can crystallographic techniques validate the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns (e.g., between the hydroxypropyl group and benzamide carbonyl) should be analyzed via graph-set notation to confirm supramolecular assembly .
- Validation Metrics : Check R-factors (<5%), residual electron density, and consistency with DFT-optimized geometries .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to biological targets like VEGFR2?
- Methodology : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify interaction hotspots. For example, the difluorobenzamide group may form hydrogen bonds with catalytic residues (e.g., Cys917 in VEGFR2) at ~2 Å distances, while hydrophobic interactions stabilize binding .
- Validation : Compare docking scores (ΔG ≤ -9 kcal/mol) with experimental IC50 values from enzyme inhibition assays. MD simulations (≥100 ns) assess binding stability .
Q. How do structural modifications (e.g., fluorination) impact bioactivity and metabolic stability?
- Methodology : Replace fluorine atoms with other halogens (Cl, Br) or hydrogen to evaluate electronic effects. Assess metabolic stability via liver microsome assays (e.g., t1/2 > 30 min indicates favorable pharmacokinetics). Fluorine’s electronegativity enhances lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism .
- Data Interpretation : Use Hammett plots to correlate substituent effects with activity trends.
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology : Dose-response curves (IC50 vs. CC50) and selectivity indices (SI = CC50/IC50) clarify specificity. For example, if cytotoxicity arises from off-target kinase inhibition, scaffold hopping or prodrug strategies may improve selectivity. Toxicity predictions via Ames tests (mutagenicity) and hepatocyte assays (liver damage) prioritize lead candidates .
Q. What experimental designs optimize the compound’s selectivity for cancer-related targets over non-target proteins?
- Methodology : Parallel artificial membrane permeability assays (PAMPA) and cell-based uptake studies (e.g., fluorescence tagging) assess tumor-targeting efficiency. Co-crystallization with target proteins (e.g., kinases) identifies critical binding motifs for structure-activity relationship (SAR) optimization .
Methodological Notes
- Structural Analysis : Always cross-validate SC-XRD data with spectroscopic techniques (NMR, FT-IR) to confirm functional group assignments .
- Toxicity Screening : Combine computational predictions (e.g., ProTox-II) with in vitro assays (e.g., MTT for cell viability) to mitigate false positives .
- Data Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) and crystallographic parameters (temperature, radiation source) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
